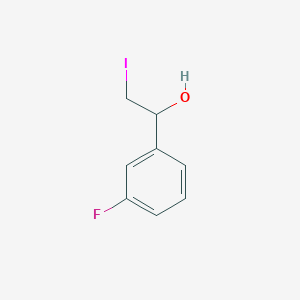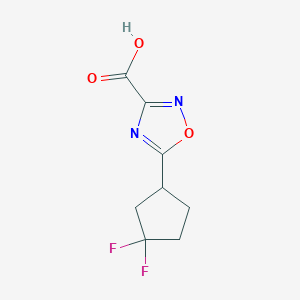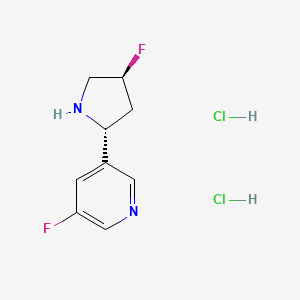
1-(3-Fluorophenyl)-2-iodoethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-iodoethan-1-ol is an organic compound that features a fluorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-iodoethan-1-ol typically involves the reaction of 3-fluorobenzene with ethylene oxide in the presence of a strong base, followed by iodination. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated control systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)-2-oxoethan-1-ol or 1-(3-Fluorophenyl)-2-carboxyethan-1-ol.
Reduction: 1-(3-Fluorophenyl)-2-ethanol.
Substitution: 1-(3-Fluorophenyl)-2-chloroethan-1-ol or 1-(3-Fluorophenyl)-2-bromoethan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the iodine atom may facilitate specific interactions or modifications. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Fluorophenyl)-2-chloroethan-1-ol
- 1-(3-Fluorophenyl)-2-bromoethan-1-ol
- 1-(3-Fluorophenyl)-2-ethanol
Comparison: 1-(3-Fluorophenyl)-2-iodoethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and bromo analogs. The fluorophenyl group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8FIO |
|---|---|
Molekulargewicht |
266.05 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChI-Schlüssel |
ZWKJZTMHENFXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13319261.png)
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)




![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)


![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)

![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)

